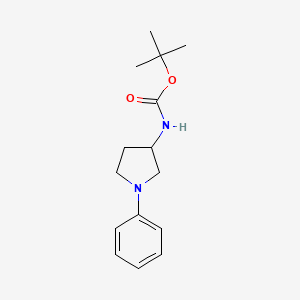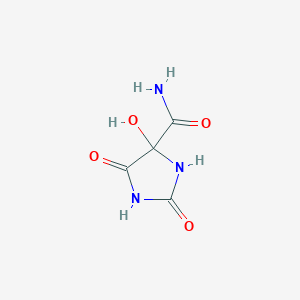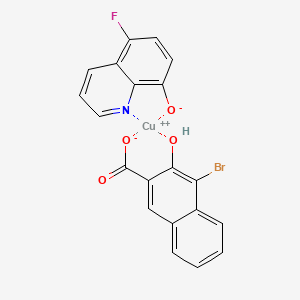
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrCuFNO4 and a molecular weight of 491.75 . This compound is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves the reaction of copper salts with 4-bromo-3-hydroxy-2-naphthoic acid and 5-fluoro-8-quinolinol . The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions .
Analyse Des Réactions Chimiques
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Applications De Recherche Scientifique
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves its interaction with molecular targets, leading to various biochemical effects. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can result in the inhibition or activation of certain biological processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- can be compared with similar compounds such as:
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar in structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-:
These comparisons highlight the uniqueness of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- in terms of its specific chemical structure and resulting properties.
Propriétés
Formule moléculaire |
C20H11BrCuFNO4 |
|---|---|
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-fluoroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6FNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
Clé InChI |
RTHVVOVLCNJEAJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)
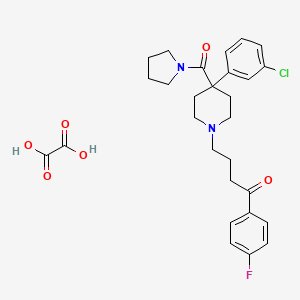


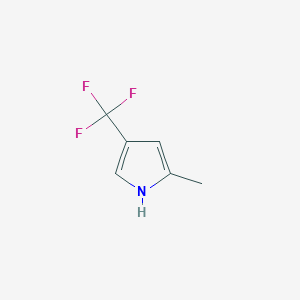
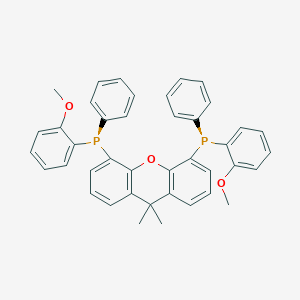
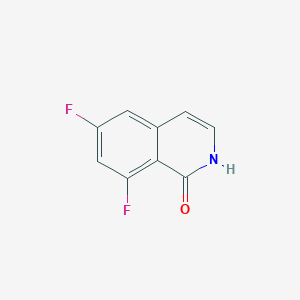
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
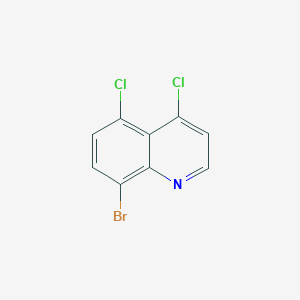
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
